3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one
CAS No.:
Cat. No.: VC15606593
Molecular Formula: C25H22N4O5S2
Molecular Weight: 522.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H22N4O5S2 |
|---|---|
| Molecular Weight | 522.6 g/mol |
| IUPAC Name | (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(9-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C25H22N4O5S2/c1-15-3-2-6-28-21(15)26-22(27-7-9-32-10-8-27)17(23(28)30)12-20-24(31)29(25(35)36-20)13-16-4-5-18-19(11-16)34-14-33-18/h2-6,11-12H,7-10,13-14H2,1H3/b20-12- |
| Standard InChI Key | IDESDYFTVHRUJO-NDENLUEZSA-N |
| Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)N6CCOCC6 |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)N6CCOCC6 |
Introduction
Key Structural Features:
| Functional Group/Region | Description |
|---|---|
| Benzodioxole | Aromatic ring fused with a dioxole ring, enhancing electronic interactions. |
| Thiazolidinone | Five-membered ring containing sulfur and oxygen, crucial for bioactivity. |
| Pyrido[1,2-A]pyrimidinone | Fused bicyclic system with nitrogen atoms, common in kinase inhibitors. |
| Morpholine | Six-membered ring containing oxygen and nitrogen, improving solubility. |
Synthesis Pathways
The synthesis of this compound likely involves:
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Formation of the thiazolidinone core:
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Reacting benzodioxole derivatives with thiourea or related reagents under basic conditions.
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Pyrido[1,2-A]pyrimidinone framework assembly:
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Cyclization reactions involving pyrimidine derivatives.
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Introduction of the morpholine group:
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Nucleophilic substitution or reductive amination methods.
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These steps typically require careful control of reaction conditions to ensure the correct stereochemistry (Z-isomer) of the final product.
Potential Biological Activities
Compounds with similar structural motifs have demonstrated diverse biological activities:
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Antibacterial and Antifungal: The thiazolidinone moiety is known to inhibit bacterial enzymes .
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Anti-inflammatory: Molecular docking studies suggest potential inhibition of enzymes like 5-lipoxygenase .
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Anticancer: Pyrido[1,2-A]pyrimidinones are often explored as kinase inhibitors in oncology research.
Mechanism of Action:
These activities are attributed to the compound's ability to:
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Interact with biological targets via hydrogen bonding and π-stacking interactions.
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Chelate metal ions in enzyme active sites due to sulfur and oxygen atoms.
Analytical Characterization
To confirm its structure and purity, the following techniques are employed:
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Nuclear Magnetic Resonance (NMR): For proton () and carbon () analysis.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): For functional group identification.
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X-ray Crystallography: To elucidate the three-dimensional structure.
Applications in Drug Development
Given its structural complexity and functional diversity, this compound holds promise in:
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Antimicrobial Drug Design:
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Targeting resistant bacterial strains through novel mechanisms.
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Anti-inflammatory Therapies:
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Modulating inflammatory pathways via enzyme inhibition.
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Cancer Research:
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Serving as a scaffold for designing kinase inhibitors.
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Challenges:
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Synthesis scalability due to multi-step processes.
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Stability under physiological conditions.
Future Research:
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Optimization of synthetic routes for higher yields.
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In-depth biological evaluation using in vitro and in vivo models.
This compound represents an exciting avenue for research due to its intricate structure and potential therapeutic applications. Further studies are warranted to fully explore its pharmacological profile and develop it into a viable drug candidate.
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